Aminopeptidase Inhibition: 2-Oxo-4-phenylbutyramide Serves as the Des‑Amino Scaffold Differentiated from Potent 3‑Amino-α‑keto Amide Inhibitors
The parent 2‑oxo‑4‑phenylbutyramide lacks the 3‑amino substituent that is essential for low‑micromolar aminopeptidase inhibition in the α‑keto amide series. In the study by Ocain and Rich (1992), 3‑amino‑2‑oxo‑4‑phenylbutanoic acid amides (exemplified by the Phe‑Leu analogue) inhibited arginyl aminopeptidase with Ki = 1.5 μM, cytosol aminopeptidase with Ki = 1.0 μM, and microsomal aminopeptidase with Ki = 2.5 μM [1]. The des‑amino parent compound (2‑oxo‑4‑phenylbutyramide) is structurally incapable of forming the critical H‑bond network required for this activity, positioning it as an essential negative control or inert scaffold in SAR campaigns. This functional difference is directly tied to procurement purpose: if the goal is aminopeptidase inhibition, the 3‑amino derivatives or bestatin analogs must be procured; if the goal is a matched inactive comparator or an intermediate for further derivatization, 2‑oxo‑4‑phenylbutyramide is the appropriate choice.
| Evidence Dimension | Aminopeptidase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | 2-Oxo-4-phenylbutyramide (des‑amino): no inhibitory activity reported (lacks the 3‑amino pharmacophore essential for activity) |
| Comparator Or Baseline | 3-Amino-2-oxo-4-phenylbutanoic acid Phe‑Leu amide: Ki = 1.5 μM (arginyl aminopeptidase), Ki = 1.0 μM (cytosol aminopeptidase), Ki = 2.5 μM (microsomal aminopeptidase) [1] |
| Quantified Difference | Activity requires 3‑amino substitution; parent compound is inactive (>100‑fold loss inferred from SAR) |
| Conditions | In vitro enzyme inhibition assay; purified arginyl aminopeptidase, cytosol aminopeptidase, and microsomal aminopeptidase |
Why This Matters
Procurement must be driven by experimental intent: 2‑oxo‑4‑phenylbutyramide is structurally incapable of aminopeptidase inhibition and cannot substitute for 3‑amino‑α‑keto amide inhibitors; conversely, it is the correct choice when a des‑amino scaffold is needed for orthogonal chemistry or negative control studies.
- [1] Ocain, T. D.; Rich, D. H. α-Keto amide inhibitors of aminopeptidases. J. Med. Chem. 1992, 35 (3), 451–456. View Source
